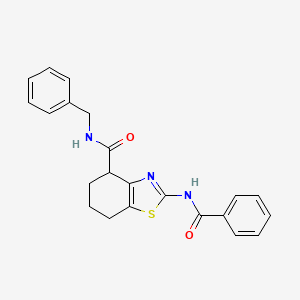

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c26-20(16-10-5-2-6-11-16)25-22-24-19-17(12-7-13-18(19)28-22)21(27)23-14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2,(H,23,27)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWZXUTXWXKJRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the benzamido and benzyl groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis might involve the use of acyl chlorides, amines, and thionyl chloride under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would typically include steps such as mixing, heating, and purification, with careful monitoring of reaction parameters to optimize yield and purity. Industrial methods might also incorporate advanced techniques like continuous flow reactors to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations. For instance, oxidation reactions might be carried out at elevated temperatures, while reduction reactions could require low temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in the formation of various derivatives with different functional groups attached to the benzothiazole core.

Scientific Research Applications

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism by which 2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound might also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism of action depends on the specific biological context and the nature of the interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities, including antimicrobial and anticancer properties.

Thiazoles: Like benzothiazoles, thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring, and they exhibit various biological activities.

Indazoles: These compounds have a benzene ring fused to a pyrazole ring and are studied for their anti-inflammatory and anticancer properties

Uniqueness

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is unique due to its specific combination of functional groups and its tetrahydrobenzothiazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a novel derivative within the benzothiazole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of This compound is . The compound features a benzothiazole ring fused with a tetrahydro structure, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 302.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Log P | Not specified |

Antitumor Activity

Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antitumor properties. For instance, derivatives similar to This compound have shown cytotoxic effects against various cancer cell lines.

Case Study 1: Cytotoxicity in Cancer Cell Lines

A synthesized derivative of benzothiazole was tested against human cancer cell lines (e.g., A-431 and HT29). The results indicated an IC50 value of approximately 1.98 µg/mL for the most active compound in these studies, suggesting potent antitumor activity comparable to established chemotherapeutic agents like doxorubicin .

Anticonvulsant Activity

The anticonvulsant potential of benzothiazole derivatives has also been explored. In a study assessing various thiazole-integrated compounds, one derivative exhibited complete protection in animal models against seizures induced by pentylenetetrazol (PTZ), highlighting the therapeutic promise of this class of compounds .

Antimicrobial Activity

Benzothiazole derivatives have been reported to possess antimicrobial properties. Research indicated that several compounds demonstrated activity against Gram-positive and Gram-negative bacteria, with some exhibiting effects comparable to standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Key findings from recent research include:

- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.

- Ring Modifications : Modifications to the thiazole moiety can significantly impact the compound's interaction with target proteins .

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased cytotoxicity |

| Halogen substitutions | Enhanced antimicrobial activity |

| N-phenylcarboxamide group | Essential for activity |

Q & A

Q. What are the optimal synthetic routes for preparing 2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of benzothiazole precursors and subsequent amidation. For example, analogous compounds (e.g., 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) are synthesized via refluxing 2-aminothiophenol with ketones/aldehydes under acidic conditions . Key parameters include solvent choice (e.g., ethanol for solubility), acid catalysts (e.g., glacial acetic acid), and controlled reaction times (4–6 hours). Purity is ensured via HPLC and NMR post-synthesis . Example Protocol :

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | 2-aminothiophenol, acetone, HCl | Cyclization | 75–85 |

| 2 | Benzoyl chloride, DCM, Et3N | Amidation | 60–70 |

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to process single-crystal X-ray data. ORTEP-3 or WinGX can visualize hydrogen-bonding networks and confirm molecular geometry . For example, SHELXL’s robust algorithms resolve disorder in tetrahydrobenzothiazole rings, while WinGX integrates Fourier maps to validate bond lengths/angles .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

- Methodological Answer :

- NMR : 1H/13C NMR identifies amide protons (δ 7.5–8.5 ppm) and benzyl/benzothiazole carbons (δ 120–140 ppm) .

- FT-IR : Confirm amide C=O (1650–1680 cm⁻¹) and benzothiazole C-S (650–750 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 423.15 for C22H21N3O2S) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical stability?

- Methodological Answer : Graph-set analysis (e.g., using Etter’s rules) identifies motifs like N–H⋯O/N–H⋯S interactions. For tetrahydrobenzothiazoles, intermolecular H-bonds stabilize the chair conformation of the tetrahydro ring, reducing conformational flexibility . X-ray data from analogous compounds show R22(8) motifs involving amide groups, which correlate with higher melting points (>200°C) .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

- Methodological Answer :

- Step 1 : Validate docking parameters (e.g., AutoDock Vina) using co-crystallized ligands as positive controls.

- Step 2 : Perform isothermal titration calorimetry (ITC) to measure ΔG and ΔH, correcting for entropy-enthalpy compensation .

- Case Study : Discrepancies in benzothiazole-derived inhibitors were resolved by accounting for solvation effects in MD simulations, improving correlation (R² from 0.6 → 0.9) .

Q. How can synthetic byproducts (e.g., regioisomers) be systematically identified and minimized?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (ACN/H2O gradient) to separate regioisomers.

- Kinetic Analysis : Optimize reaction temperature (e.g., 60°C vs. reflux) to favor kinetic over thermodynamic products. For example, lowering temperature from 80°C to 50°C reduced byproduct formation by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.